Thiazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
- Synthesis of Thiazole-5-carboxylic acid involves multi-component reactions, including the use of elemental sulfur and base for the production of heterocycles (Childers et al., 2013).
- A novel synthesis method involves a halogen-metal exchange reaction, providing a convenient approach for the production of Thiazole-5-carboxylic acid (Beyerman et al., 2010).
Molecular Structure Analysis
- Thiazole-5-carboxylic acid and its derivatives have been characterized using crystal structure analysis, demonstrating various molecular packing modes and intermolecular interactions (Akhileshwari et al., 2021).
- The crystal structure optimization of Thiazole-5-carboxylic acid derivatives reveals their frontier molecular orbitals and electrostatic potential maps (Kennedy et al., 1999).
Chemical Reactions and Properties
- Thiazole-5-carboxylic acid is involved in the formation of coordination polymers, demonstrating structural transformations under different conditions (Meundaeng et al., 2017).
- The compound's chemical structure allows for its utilization in synthesizing various biologically active compounds, indicating its significant role in chemical reactions (Fedotov & Hotsulia, 2023).
Physical Properties Analysis
- Thiazole-5-carboxylic acid derivatives' physical properties have been analyzed through spectroscopic methods, revealing details about their structural geometry and electronic properties (Singh et al., 2019).
Chemical Properties Analysis
- The compound's chemical properties, including reactivity and stability, have been studied through various methods like NMR and X-ray diffraction, highlighting its diverse chemical activities (Hazra et al., 2012).
- Detailed investigations into the electronic structure and spectral features of Thiazole-5-carboxylic acid derivatives have been conducted, providing insights into their molecular behavior and potential applications (Kerru et al., 2019).
Scientific Research Applications
Xanthine Oxidase Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazole-5-carboxylic acid derivatives have been found to be potent inhibitors of xanthine oxidase, an enzyme involved in the metabolism of purines . This enzyme’s functional aberrations can lead to diseases like gout and oxidative damage to tissue .
- Methods of Application: A series of 22 compounds of thiazole-5-carboxylic acid derivatives was designed and synthesized. These compounds were characterized using 1H and 13C NMR and tested against the xanthine oxidase enzyme by spectrophotometric assay .
- Results: Majority of the compounds were found active against the enzyme. The most potent compound was GK-20 with an IC50 value of 0.45 µM . Structure-activity relationship obtained from the biological results revealed that the di-substituted compounds as Ring B were more potent than that of mono-substituted derivatives .
Anticancer Applications
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Thiazole derivatives, including Thiazole-5-carboxylic acid derivatives, have found applications as anticancer agents .
Antioxidant Applications
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Thiazole derivatives, including Thiazole-5-carboxylic acid derivatives, have been found to exhibit antioxidant properties .
Antifungal Applications
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Thiazole derivatives, including Thiazole-5-carboxylic acid derivatives, have been used in the development of antifungal medications .
Antiviral Applications
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Thiazole derivatives, including Thiazole-5-carboxylic acid derivatives, have been used in the development of antiviral medications .
Anticonvulsant Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVFSQQHQPPKNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162959 | |
Record name | Thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole-5-carboxylic acid | |
CAS RN |
14527-41-4 | |
Record name | 5-Thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14527-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.